
1-(2-(Benzyloxy)ethoxy)-4-nitro-2-(trifluoromethyl)benzene
Overview
Description
1-(2-(Benzyloxy)ethoxy)-4-nitro-2-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C16H14F3NO4 and its molecular weight is 341.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-(Benzyloxy)ethoxy)-4-nitro-2-(trifluoromethyl)benzene, with the CAS number 1627856-98-7, is a compound of increasing interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and implications for pharmaceutical applications.
The biological activity of this compound can be attributed to its structural features, particularly the presence of the trifluoromethyl group and the nitro group, which are known to enhance lipophilicity and biological interactions. These modifications may affect enzyme inhibition and receptor binding properties, making the compound a candidate for various therapeutic applications.
Biological Activity Overview
Recent studies have highlighted several areas where this compound exhibits notable biological activity:
Antiviral Activity
Research indicates that compounds with similar structural motifs exhibit antiviral properties, particularly against RNA viruses. The presence of the nitro group may enhance the interaction with viral polymerases, potentially inhibiting their activity. For instance, related compounds have shown IC50 values in the low micromolar range against various viral targets .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies suggest that modifications in the benzyloxy and trifluoromethyl groups significantly influence biological activity. For example, increasing the electron-withdrawing nature of substituents on the aromatic ring tends to enhance potency against specific biological targets .
Safety and Toxicity
Safety assessments are crucial for evaluating the potential therapeutic use of this compound. Preliminary toxicity studies indicate that similar compounds exhibit moderate toxicity profiles; however, detailed investigations are necessary to ascertain the safety margins for human use.
Properties
IUPAC Name |
4-nitro-1-(2-phenylmethoxyethoxy)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO4/c17-16(18,19)14-10-13(20(21)22)6-7-15(14)24-9-8-23-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPXSKDYYCNFSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














